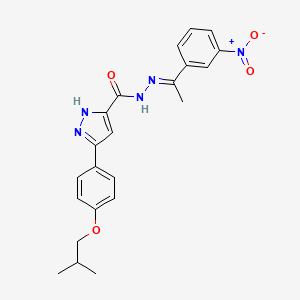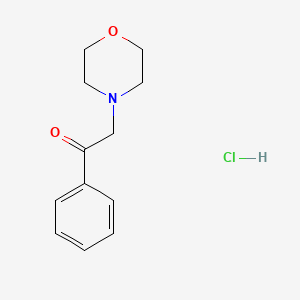
4-(2-Methoxyethyl)-3,3-diphenyl-1-(propan-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an isopropyl group, a methoxyethyl group, and two phenyl groups attached to a pyrrolidinone ring
Preparation Methods
The synthesis of 1-isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone involves several steps, typically starting with the preparation of the pyrrolidinone ring. The synthetic route may include:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Isopropyl Group: This step often involves the use of isopropylamine or related reagents.
Attachment of the Methoxyethyl Group: This can be done through nucleophilic substitution reactions using methoxyethyl halides.
Addition of Phenyl Groups: The phenyl groups are usually introduced via Friedel-Crafts alkylation or acylation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-Isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Isopropyl-4-(2-methoxyethyl)-3,3-diphenyl-2-pyrrolidinone can be compared with other similar compounds, such as:
- 1-Isopropyl-4-{(2-methoxyethyl)[(2-methylphenyl)carbamothioyl]amino}piperidinium .
- 1-Isopropyl-4-{(4-isopropylphenyl)carbamothioylamino}piperidinium .
These compounds share structural similarities but differ in their functional groups and specific chemical properties, which can influence their reactivity and applications.
Properties
CAS No. |
3471-95-2 |
|---|---|
Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-(2-methoxyethyl)-3,3-diphenyl-1-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C22H27NO2/c1-17(2)23-16-20(14-15-25-3)22(21(23)24,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17,20H,14-16H2,1-3H3 |
InChI Key |
GPDFACRFUHVNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12006293.png)

![(5Z)-3-sec-butyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006310.png)


![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006338.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006352.png)




![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12006389.png)

